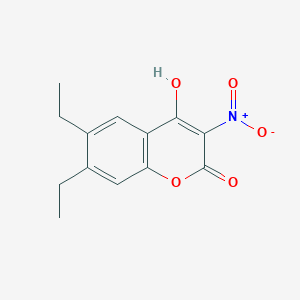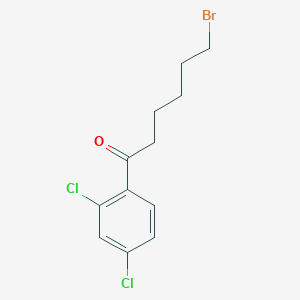
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide
描述
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is a chemical compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a dimethylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with appropriate reagents. One common method involves the use of substituted benzenes to produce diaryl methanes, followed by O-Me demethylation using boron tribromide (BBr3) . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debrominated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential enzyme inhibition properties make it a candidate for studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions occur through the binding of the compound to the active sites of the enzymes, thereby blocking their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(2-bromo-4,5-dimethoxyphenyl)methyl-N-(2-chloroethyl)morpholine bromide
- 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
- 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
Uniqueness
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and therapeutic potentials, making it a valuable compound for further research and development.
属性
分子式 |
C13H18BrNO3 |
|---|---|
分子量 |
316.19 g/mol |
IUPAC 名称 |
N-(2-bromo-4,5-dimethoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)12(16)15-9-7-11(18-5)10(17-4)6-8(9)14/h6-7H,1-5H3,(H,15,16) |
InChI 键 |
MNNHQPVAUQSBFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1Br)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)













